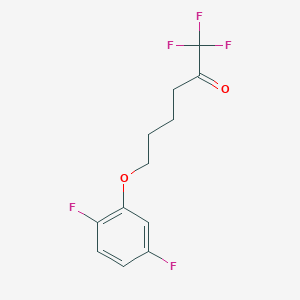
6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of compound “6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one” involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often patented, general methods include:
Synthetic Routes: The compound can be synthesized through multi-step organic synthesis involving specific reagents and catalysts. The exact sequence of reactions and conditions are optimized to achieve high yield and purity.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and pH levels to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Compound “6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties.
Scientific Research Applications
Compound “6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of compound “6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Compound “6-(2,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem.
Uniqueness: The unique chemical structure and reactivity of “this compound” distinguish it from other compounds, offering specific advantages in its applications.
This article provides a comprehensive overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(2,5-difluorophenoxy)-1,1,1-trifluorohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O2/c13-8-4-5-9(14)10(7-8)19-6-2-1-3-11(18)12(15,16)17/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYGVKFDRZPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)OCCCCC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














